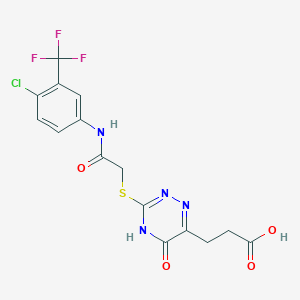
MLS000775523
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{3-[({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid is a useful research compound. Its molecular formula is C15H12ClF3N4O4S and its molecular weight is 436.79. The purity is usually 95%.
BenchChem offers high-quality 3-{3-[({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{3-[({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agrochimie et protection des cultures
Le groupe trifluorométhyle dans ce composé a des applications en agrochimie. Par exemple, la 2-chloro-5-(trifluorométhyl)pyridine (2,5-CTF) sert d’intermédiaire clé pour la synthèse du fluazifop, un herbicide utilisé pour protéger les cultures contre les ravageurs . De plus, plus de 20 nouveaux agrochimiques contenant des dérivés de la trifluorométhylpyridine ont été introduits sur le marché, démontrant leur efficacité dans la protection des cultures.
Produits pharmaceutiques et développement de médicaments
Les composés contenant du trifluorométhyle ont gagné en importance dans la recherche pharmaceutique. Plusieurs produits pharmaceutiques intègrent la fraction trifluorométhylpyridine, qui contribue à leur activité biologique. Par exemple, cinq produits pharmaceutiques et deux produits vétérinaires contenant ce motif ont reçu l’approbation du marché, et de nombreux autres sont en cours d’essais cliniques . Les propriétés physico-chimiques uniques de l’atome de fluor combinées à la structure de la pyridine contribuent à leur efficacité.
Matériaux fonctionnels et innovation
Les produits chimiques organiques fluorés, y compris les dérivés trifluorométhyliques, jouent un rôle crucial dans les matériaux fonctionnels. Leurs effets sur les activités biologiques et les propriétés physiques les ont rendus indispensables dans la découverte de médicaments et la science des matériaux. Alors que les applications continuent de se développer, de nouvelles utilisations des composés trifluorométhyliques sont susceptibles d’émerger .
Activité antimicrobienne
Bien que non spécifique à ce composé, l’introduction de groupes trifluorométhyles dans diverses molécules a été explorée à des fins antimicrobiennes. Les chercheurs ont synthétisé des dérivés de la 1,3,5-triazine contenant des groupes trifluorométhyles et ont évalué leur activité antimicrobienne . Bien que cette étude ne se concentre pas directement sur notre composé, elle met en évidence le potentiel plus large des composés contenant du trifluorométhyle dans la lutte contre les infections microbiennes.
Inhibition enzymatique et puissance des médicaments
Une molécule avec un groupe trifluorométhyle attaché à un centre stéréogène tertiaire a présenté une puissance médicamenteuse améliorée en abaissant le pKa d’un carbamate cyclique par le biais d’interactions de liaison hydrogène avec la protéine . Cette découverte souligne la pertinence des groupes trifluorométhyles dans l’inhibition enzymatique et la conception de médicaments.
Chimie en flux continu
Dans le domaine de la chimie en flux continu, les chercheurs ont étudié la nitration de l’acide 3-[2-chloro-4-(trifluorométhyl)phénoxy]benzoïque en utilisant de l’acide mixte (HNO3/H2SO4) dans un microréacteur à gouttes. Cette approche optimise les conditions de réaction et démontre la polyvalence des composés contenant du trifluorométhyle dans les processus de synthèse .
Propriétés
IUPAC Name |
3-[3-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N4O4S/c16-9-2-1-7(5-8(9)15(17,18)19)20-11(24)6-28-14-21-13(27)10(22-23-14)3-4-12(25)26/h1-2,5H,3-4,6H2,(H,20,24)(H,25,26)(H,21,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXQPOILPDPACI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2490415.png)

![methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole-2-carboxylate](/img/structure/B2490417.png)
![N-(furan-2-ylmethyl)-2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2490419.png)
![2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide](/img/structure/B2490420.png)
![2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2490423.png)
![N-(2-(6-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2490425.png)
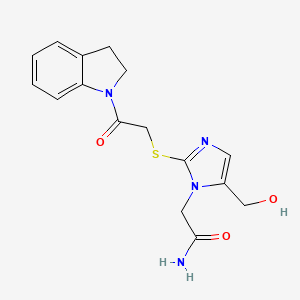

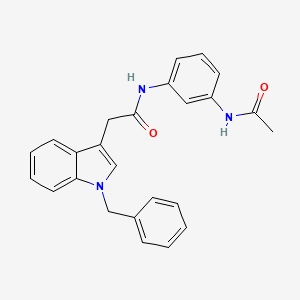
![1-(4-fluorophenyl)-4-(4-methoxyphenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2490430.png)
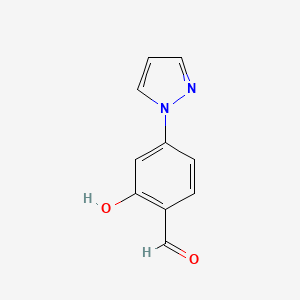
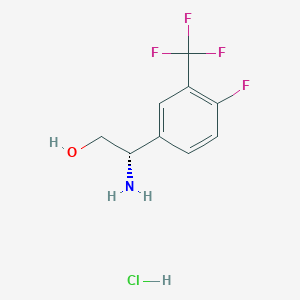
![7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2490433.png)
